molecular formula C11H12F3NO B14817588 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline

Cat. No.: B14817588
M. Wt: 231.21 g/mol
InChI Key: JRKODSCKTSEWLE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methylated aniline moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-15-10-6-8(16-7-2-3-7)4-5-9(10)11(12,13)14/h4-7,15H,2-3H2,1H3

InChI Key

JRKODSCKTSEWLE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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